2-(4-(Difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-(Difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a fluorinated organic compound It is characterized by the presence of difluoromethyl and fluorophenyl groups attached to a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of difluoromethylated and fluorinated aromatic compounds with boronic acid derivatives. One common method is the transition-metal-catalyzed difluoromethylation of aromatic boronic acids using difluoromethylating agents such as difluorocarbene . The reaction conditions often include the use of palladium or copper catalysts, along with appropriate ligands and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control of reaction temperature, residence time, and reagent flow rates, resulting in more efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include difluorocarbene precursors, oxidizing agents like m-chloroperbenzoic acid (m-CPBA), and reducing agents such as sodium borohydride . Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile, along with appropriate catalysts and temperature control .
Major Products
The major products formed from these reactions include difluoromethylated ethers, amines, cyclopropanes, alkenes, and cyclopropenes . These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(4-(Difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(Difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through the formation of covalent bonds or non-covalent interactions . The difluoromethyl and fluorophenyl groups enhance the compound’s ability to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s unique structure allows it to participate in specific signaling pathways, influencing cellular processes such as growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound is structurally similar and used in the synthesis of herbicides.
Difluoroalkanes: These compounds share the difluoromethyl group and are used in various organic synthesis applications.
Uniqueness
2-(4-(Difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of difluoromethyl and fluorophenyl groups attached to a dioxaborolane ring. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-[4-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(11(16)17)7-10(9)15/h5-7,11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCODUJDFFPVGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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